1H-1,2,4-Triazol-1-etanol

Descripción general

Descripción

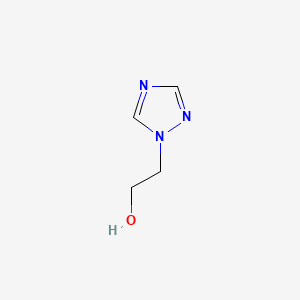

1H-1,2,4-Triazole-1-ethanol is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The specific compound you’re asking about, 1H-1,2,4-Triazole-1-ethanol, has an additional ethanol group attached to it .

Synthesis Analysis

The synthesis of 1H-1,2,4-Triazole-1-ethanol and its derivatives often involves reactions with various ester ethoxycarbonylhydrazones and primary amines . Another study reported the synthesis of 1H-1,2,4-triazole derivatives using a backbone modification strategy . The compounds were chemically synthesized and screened on Arabidopsis thaliana and Oryza sativa .Molecular Structure Analysis

The molecular structure of 1H-1,2,4-Triazole-1-ethanol is characterized by the presence of a triazole ring and an ethanol group . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis

1H-1,2,4-Triazole-1-ethanol and its derivatives have been found to participate in various chemical reactions. For instance, they have been used as catalysts in the synthesis of 2H-indazolo[2,1-b]phthalazine-triones and triazolo[1,2-a]indazole-triones . The carbon atoms in 1H-1,2,4-triazoles are π deficient and susceptible to nucleophilic substitution under mild conditions .Aplicaciones Científicas De Investigación

Aplicaciones Antimicrobianas

1H-1,2,4-Triazol-1-etanol: y sus derivados exhiben un amplio espectro de actividades biológicas, incluidas las propiedades antimicrobianas . Estos compuestos pueden formar varios enlaces no covalentes con enzimas y receptores, lo cual es crucial para su eficacia antimicrobiana. Se han utilizado en el desarrollo de medicamentos como ketoconazol y fluconazol, que son importantes en el tratamiento clínico de infecciones fúngicas.

Actividades Anticancerígenas

El anillo de triazol es una característica común en muchos agentes anticancerígenos. Los derivados de This compound se han estudiado por su potencial para actuar como fármacos anticancerígenos debido a su capacidad de interferir con la proliferación de células cancerosas . Se están explorando para su uso en quimioterapia, particularmente en medicamentos como letrozol y anastrozol, que son efectivos en el tratamiento del cáncer de mama.

Terapéutica Antiviral

Los compuestos triazólicos, incluido el This compound, han mostrado promesa como agentes antivirales . Son parte de la estructura de medicamentos como ribavirina, un antiviral de amplio espectro utilizado en el tratamiento de la hepatitis C. El anillo de triazol ayuda a inhibir la replicación viral, lo que hace que estos compuestos sean valiosos en la investigación antiviral.

Aplicaciones Agroquímicas

En el campo de la agroquímica, los derivados de This compound se utilizan debido a sus propiedades reguladoras del crecimiento . Pueden actuar como precursores de compuestos que afectan el crecimiento y desarrollo de las plantas, jugando un papel en el aumento de la productividad agrícola.

Química de Materiales

La estructura única de This compound facilita su aplicación en la química de materiales . Sus derivados se pueden utilizar para crear polímeros y recubrimientos con propiedades específicas, como mayor durabilidad o resistencia a factores ambientales.

Organocatálisis

This compound: y sus derivados también son importantes en la organocatálisis . Pueden actuar como catalizadores en varias reacciones químicas, lo cual es esencial para el desarrollo de nuevos métodos sintéticos y la producción de productos químicos finos.

Mecanismo De Acción

Target of Action

1H-1,2,4-Triazole-1-ethanol, also known as 2-(1H-1,2,4-triazol-1-yl)ethan-1-ol, has been identified as a potential inhibitor of Strigolactone (SL) biosynthesis . SL is a type of plant hormone that plays a crucial role in various biological activities, including shoot branching, root architecture regulation, and seed germination .

Mode of Action

The compound interacts with the SL biosynthesis pathway, leading to an increase in shoot branching and inhibition of seed germination . It achieves this by inhibiting the biosynthesis of 4-deoxyorobanchol (4DO), a specific type of SL .

Biochemical Pathways

SL biosynthesis begins with the isomerization of all-trans-β-carotene into 9-cis-β-carotene, catalyzed by DWARF27 . The core precursor in SL biosynthesis, Carlactone (CL), is synthesized by cleavage and rearrangement reactions mediated by the CAROTENOID CLEAVAGE DIOXYGENASE 7 and 8 (CCD7 and CCD8) . Different modifications of CL, catalyzed by cytochrome P450 monooxygenases (CYP), particularly MORE AXILLARY GROWTH1 (MAX1) from the CYP711A clade, and other enzymes, give rise to the structural diversity of SL .

Pharmacokinetics

Triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The primary result of the action of 1H-1,2,4-Triazole-1-ethanol is the increase in shoot branching and inhibition of seed germination in plants . This is achieved by inhibiting the biosynthesis of 4DO, leading to an upregulated gene expression of AtMAX3 and AtMAX4 .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1H-1,2,4-Triazole-1-ethanol plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cytochrome P450, where the nitrogen atoms of the triazole ring bind to the iron in the heme moiety . This interaction inhibits the biosynthesis of ergosterol, a vital component of fungal cell membranes, thereby exhibiting antifungal properties . Additionally, 1H-1,2,4-Triazole-1-ethanol has been shown to interact with various proteins and biomolecules, influencing their function and stability.

Cellular Effects

1H-1,2,4-Triazole-1-ethanol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the biosynthesis of ergosterol in fungal cells, leading to the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes . This disruption affects cell function and viability, making 1H-1,2,4-Triazole-1-ethanol a potent antifungal agent.

Molecular Mechanism

The molecular mechanism of 1H-1,2,4-Triazole-1-ethanol involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This inhibition prevents the biosynthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and disruption of cell membranes . Additionally, 1H-1,2,4-Triazole-1-ethanol may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-1,2,4-Triazole-1-ethanol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be moderately persistent in the environment, with a moderate alert for fish acute ecotoxicity . Long-term studies have shown that 1H-1,2,4-Triazole-1-ethanol can cause significant changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 1H-1,2,4-Triazole-1-ethanol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antifungal activity and enzyme inhibition . At higher doses, it can cause toxic or adverse effects, including liver toxicity and disruption of normal cellular function . These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

1H-1,2,4-Triazole-1-ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.

Transport and Distribution

Within cells and tissues, 1H-1,2,4-Triazole-1-ethanol is transported and distributed through interactions with transporters and binding proteins. The compound’s amphoteric nature allows it to be transported across cell membranes, where it can accumulate in specific tissues . This distribution pattern can influence the compound’s therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of 1H-1,2,4-Triazole-1-ethanol is crucial for its activity and function. The compound is known to localize in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in sterol biosynthesis . These interactions can affect the compound’s efficacy and potential for causing cellular toxicity.

Propiedades

IUPAC Name |

2-(1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c8-2-1-7-4-5-3-6-7/h3-4,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVALLQETQTQMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186402 | |

| Record name | 1H-1,2,4-Triazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3273-14-1 | |

| Record name | 1H-1,2,4-Triazole-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003273141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

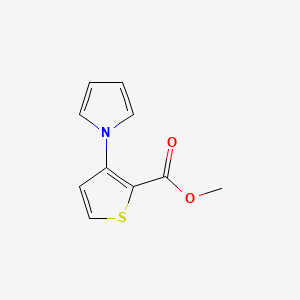

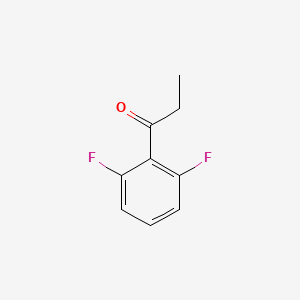

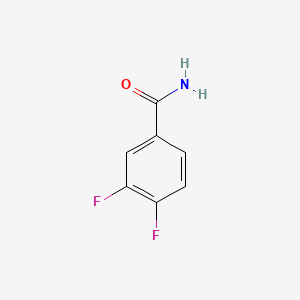

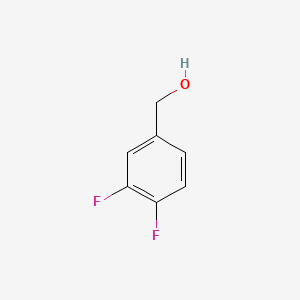

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

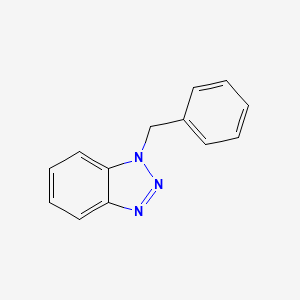

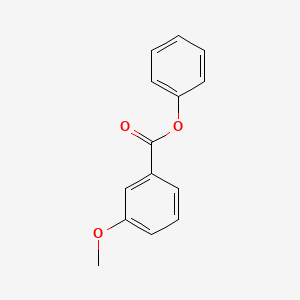

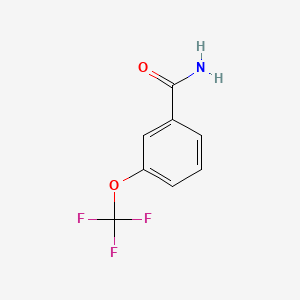

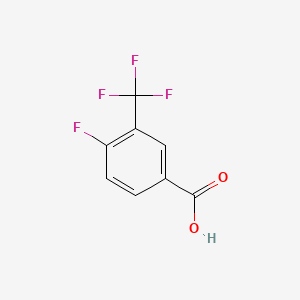

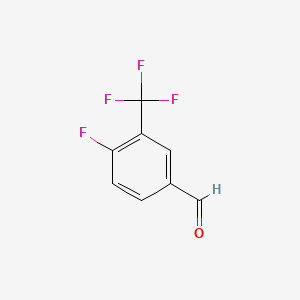

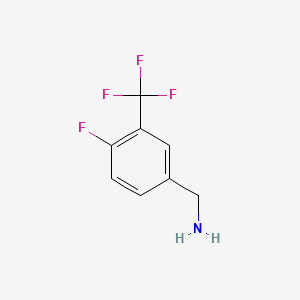

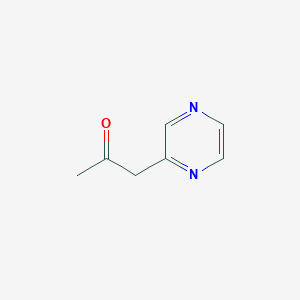

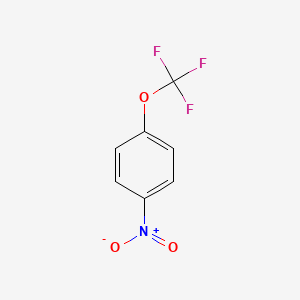

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.